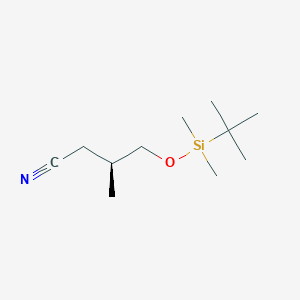

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile

Description

Properties

CAS No. |

188692-78-6 |

|---|---|

Molecular Formula |

C11H23NOSi |

Molecular Weight |

213.39 g/mol |

IUPAC Name |

(3S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanenitrile |

InChI |

InChI=1S/C11H23NOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7,9H2,1-6H3/t10-/m0/s1 |

InChI Key |

XTLOIBKEFJHLCW-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](CC#N)CO[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(CC#N)CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile involves the reactivity of the TBDMS group. This group acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The nitrile group can participate in various reactions, including nucleophilic addition and reduction, leading to the formation of different products.

Comparison with Similar Compounds

Silyl Protecting Groups

- (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile : The bulky TBDMS group provides superior steric protection and stability compared to smaller silyl groups like trimethylsilyl (TMS). This stability is advantageous in multi-step syntheses requiring prolonged exposure to acidic or oxidative conditions .

- (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1) : The TMS group offers less steric hindrance and lower stability under acidic conditions, making it suitable for temporary protection in simpler reactions. The chloro substituent at the 4-position increases electrophilicity, altering reactivity compared to the methyl group in the target compound .

- (2S,3S,4S)/(2R,3S,4S)-4-(tert-Butyldimethylsilyloxy)-2,4-diphenyl-2-(pyridin-3-yl)-3-(trimethylsilyloxy)butanenitrile (45k/46k) : This diastereomeric pair combines both TBDMS and TMS groups, demonstrating the strategic use of mixed silyl protections to achieve regioselective deprotection in complex syntheses .

Substituent Effects

- The chloro substituent in (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile increases molecular polarity and reactivity toward nucleophilic displacement, making it a precursor for cross-coupling reactions .

Physical and Chemical Properties

Biological Activity

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile, also known as (S)-3-Methyl-4-(tert-butyldimethylsiloxy)butanenitrile, is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, structural properties, biological activity, and relevant case studies.

- Chemical Formula : C₁₁H₂₃NOSi

- Molecular Weight : 213.395 g/mol

- CAS Number : 188692-78-6

The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the stability and solubility of organic compounds, making it a useful moiety in drug design.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups using TBDMS and subsequent nitrilation. The following general synthetic pathway can be outlined:

- Protection of Alcohol : The hydroxyl group of 3-methylbutanol is protected using tert-butyldimethylsilyl chloride.

- Nitrilation : The protected alcohol is then converted to the corresponding nitrile using a suitable nitrating agent.

This synthetic approach provides a high yield of the desired compound while maintaining the integrity of the silyl protecting group.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant biological activities, including:

- Anticancer Activity : Research has shown that derivatives of this compound may inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some studies suggest that silylated compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is hypothesized to arise from the disruption of bacterial cell membranes.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties.

- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective inhibition at relatively low concentrations.

Table 1: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for (S)-4-((tert-butyldimethylsilyl)oxy)-3-methylbutanenitrile, and how do reaction conditions influence yield?

The synthesis typically involves hydroxyl group protection using tert-butyldimethylsilyl (TBDMS) chloride, followed by nitrile introduction. Key steps include:

- Hydroxyl Protection : Reaction of the precursor alcohol with TBDMS-Cl in the presence of imidazole or DMAP in anhydrous THF/DMF, ensuring moisture-free conditions to prevent premature deprotection .

- Nitrile Formation : Substitution or oxidation reactions (e.g., using KCN or NaCN under controlled pH) to introduce the nitrile group. Yield optimization requires precise stoichiometry (1.2–1.5 equivalents of TBDMS-Cl) and inert atmospheres (N₂/Ar) to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm TBDMS group integration (δ ~0.1 ppm for Si-CH₃) and stereochemical assignment via coupling constants (e.g., J-values for vicinal protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with silicon .

- Chiral HPLC : To resolve enantiomeric excess (ee) using columns like Chiralpak IA/IB and hexane/isopropanol mobile phases .

Q. Why is the TBDMS group preferred over other silyl protecting groups in this compound’s synthesis?

The TBDMS group offers:

- Enhanced Stability : Resists hydrolysis under mildly acidic/basic conditions compared to TMS or TES groups, enabling multi-step syntheses .

- Steric Protection : Bulky tert-butyl group minimizes undesired nucleophilic attacks during downstream reactions .

Advanced Research Questions

Q. How does the (S)-configuration at the stereocenter influence reactivity in enantioselective transformations?

The (S)-configuration directs nucleophilic additions (e.g., Grignard reactions) to specific faces due to steric and electronic effects. For example, in ketone reductions, the TBDMS group’s steric bulk biases the transition state, favoring diastereomeric ratios >95:5 in optimized conditions . Conflicting stereochemical outcomes may arise from solvent polarity or catalyst choice (e.g., chiral oxazaborolidines vs. BINOL-derived catalysts) .

Q. What strategies resolve contradictions in reported reaction yields for TBDMS-protected intermediates?

Discrepancies often stem from:

- Moisture Contamination : Trace water hydrolyzes TBDMS, reducing yields. Use of molecular sieves or rigorous drying of solvents improves reproducibility .

- Catalyst Loading : Overuse of DMAP (>10 mol%) can promote side reactions; titrate to 5–8 mol% for optimal results .

- Temperature Gradients : Exothermic silylation reactions require slow reagent addition at 0°C rather than room temperature .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- DFT Calculations : Map energy barriers for silyl group migration or hydrolysis pathways. For instance, B3LYP/6-31G(d) models show TBDMS hydrolysis ΔG‡ ≈ 25–30 kcal/mol in aqueous THF .

- Molecular Docking : Simulate interactions with enzymes (e.g., lipases for kinetic resolution), identifying steric clashes with the TBDMS group that affect enantioselectivity .

Q. What role does this compound play in studying enzyme inhibition or protein-ligand interactions?

As a nitrile-containing analog, it acts as:

- Mechanistic Probe : Nitrile groups mimic carbonyl transition states in serine hydrolases (e.g., acetylcholinesterase), with IC₅₀ values correlating with TBDMS hydrophobicity .

- Fluorescent Tagging : Conjugation via the nitrile group to fluorophores (e.g., BODIPY) enables tracking of cellular uptake in drug delivery studies .

Q. How do solvent systems and ionic liquids impact the compound’s stability in multi-step syntheses?

Ionic liquids (e.g., [BMIM][BF₄]) enhance thermal stability (up to 150°C) and reduce racemization during prolonged reactions. Polar aprotic solvents (DMF, DMSO) stabilize the nitrile group but may require lower temperatures (<40°C) to prevent TBDMS cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.